molecular formula C18H20N4O5S B12215240 ethyl 4-{[(4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazin-6-yl)carbonyl]amino}benzoate

ethyl 4-{[(4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazin-6-yl)carbonyl]amino}benzoate

Cat. No.: B12215240
M. Wt: 404.4 g/mol
InChI Key: HJFCPRJUOMSMJI-UHFFFAOYSA-N
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Description

Ethyl 4-{[(4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazin-6-yl)carbonyl]amino}benzoate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazin-6-yl)carbonyl]amino}benzoate typically involves multi-step organic reactions. The starting materials often include ethyl 4-aminobenzoate and various intermediates that form the pyrazolo[1,2-a][1,2,4]triazin-6-yl moiety. The reaction conditions usually require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting reaction conditions can enhance efficiency and consistency in production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazin-6-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohol derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 4-{[(4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazin-6-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-{[(4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazin-6-yl)carbonyl]amino}benzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .

Biological Activity

Ethyl 4-{[(4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazin-6-yl)carbonyl]amino}benzoate is a novel compound with a complex structure that integrates various functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

Chemical Structure and Properties

The compound features a pyrazolo[1,2-a][1,2,4]triazin moiety linked to an ethyl benzoate group through an amine bond. Its molecular formula is C₁₈H₁₈N₄O₄S with a molecular weight of approximately 404.4 g/mol. The unique structure allows for diverse interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • MTT Assay Results : In vitro studies using the MTT assay demonstrated that this compound has stronger cytotoxic activity than standard chemotherapeutics like cisplatin on breast cancer cells (MCF-7 and MDA-MB-231) while showing lesser effects on normal breast cells (MCF-10A) .
  • Mechanism of Action : The compound triggers apoptosis through the activation of caspases (caspase 9, caspase 8, and caspase 3/7), suppresses NF-kB expression, and promotes pro-apoptotic factors such as p53 and Bax. Additionally, it induces autophagy by increasing autophagosome formation and inhibiting mTOR signaling pathways .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties :

  • In Vitro Studies : The compound exhibited significant antimicrobial activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .

Summary of Biological Activities

Activity Type Effect Target Cells/Organisms Mechanism
AnticancerCytotoxicMCF-7 (breast cancer), MDA-MB-231 (breast cancer)Induction of apoptosis via caspases; inhibition of NF-kB; autophagy induction
AntimicrobialSignificantE. coli, S. aureusDisruption of cellular functions leading to cell death

Case Studies

Several case studies have been documented regarding the biological activity of pyrazolo-triazine derivatives similar to this compound:

  • Study on Anticancer Effects : A study demonstrated that related compounds exhibited strong anticancer activity through mechanisms involving apoptosis and autophagy .
  • Antimicrobial Efficacy Assessment : Another research highlighted the antimicrobial properties of similar pyrazolo derivatives against a range of pathogens using standardized agar diffusion methods .

Properties

Molecular Formula

C18H20N4O5S

Molecular Weight

404.4 g/mol

IUPAC Name

ethyl 4-[(4,4-dimethyl-3,8-dioxo-1-sulfanylidene-6,7-dihydropyrazolo[1,2-a][1,2,4]triazine-6-carbonyl)amino]benzoate

InChI

InChI=1S/C18H20N4O5S/c1-4-27-15(25)10-5-7-11(8-6-10)19-14(24)12-9-13(23)21-17(28)20-16(26)18(2,3)22(12)21/h5-8,12H,4,9H2,1-3H3,(H,19,24)(H,20,26,28)

InChI Key

HJFCPRJUOMSMJI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N3N2C(C(=O)NC3=S)(C)C

Origin of Product

United States

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